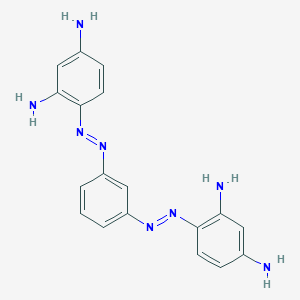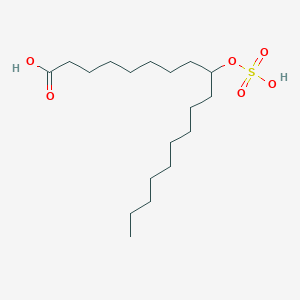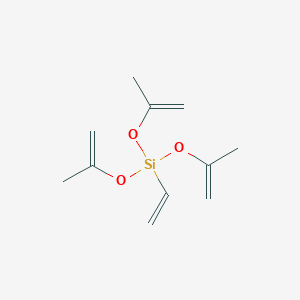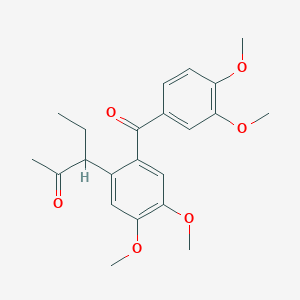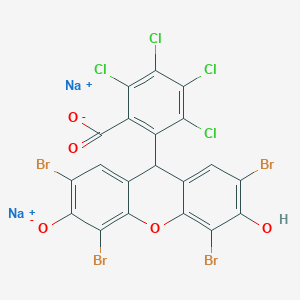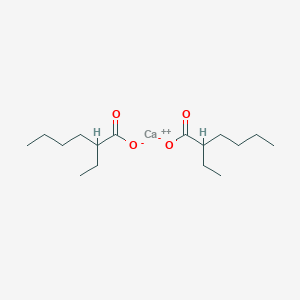
2-éthylhexanoate de calcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium 2-ethylhexanoate, also known as calcium bis(2-ethylhexanoate), is a chemical compound that appears as a white powder. Its basic structure consists of calcium cations (Ca²⁺) and 2-ethylhexanoate anions, forming a coordination complex. This compound is insoluble in water but soluble in organic solvents such as ethanol and acetone . It is commonly used as a drier in paints and coatings, where it catalyzes the oxidation of drying oils, accelerating the drying process and enhancing film formation .
Applications De Recherche Scientifique
Calcium 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: It is employed in the preparation of calcium-based biomaterials for bone regeneration and tissue engineering.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Mécanisme D'action
Target of Action
Calcium 2-ethylhexanoate, also known as 2-ethylhexanoic acid calcium salt, is an organometallic compound It’s known that calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways . More than 500 human proteins are known to bind or transport calcium .
Biochemical Pathways
Calcium ions are known to be involved in numerous biochemical pathways, including muscle contraction, neurotransmitter release, and cell growth
Pharmacokinetics
It’s known that calcium ions are absorbed in the intestines, distributed throughout the body, metabolized in various tissues, and excreted primarily in the urine
Result of Action
Calcium ions are known to have numerous effects at the molecular and cellular level, including regulating enzyme activity, controlling the electrical potential across cell membranes, and acting as a second messenger in signal transduction pathways
Action Environment
Factors such as ph, temperature, and the presence of other ions can affect the action and stability of calcium ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium 2-ethylhexanoate can be synthesized through the reaction of calcium hydroxide or calcium oxide with 2-ethylhexanoic acid. The reaction typically takes place in an organic solvent such as ethanol or toluene. The general reaction is as follows: [ \text{Ca(OH)}_2 + 2 \text{C}8\text{H}{16}\text{O}_2 \rightarrow \text{Ca(C}8\text{H}{15}\text{O}_2)_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, calcium 2-ethylhexanoate is produced by reacting calcium chloride with sodium 2-ethylhexanoate in an aqueous medium. The resulting precipitate is then filtered, washed, and dried to obtain the final product. This method is advantageous due to its high yield and relatively low cost.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium 2-ethylhexanoate primarily undergoes coordination reactions due to the presence of calcium cations. It can also participate in oxidation reactions, particularly in its role as a drier in paints and coatings.
Common Reagents and Conditions
Oxidation Reactions: In the presence of oxygen, calcium 2-ethylhexanoate catalyzes the oxidation of drying oils, leading to the formation of cross-linked polymer networks.
Coordination Reactions: It can form complexes with various ligands, including phosphines and amines, under mild conditions.
Major Products Formed
Oxidation: The major products are cross-linked polymers formed from the oxidation of drying oils.
Coordination: Various coordination complexes depending on the ligands used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cobalt 2-ethylhexanoate
- Manganese 2-ethylhexanoate
- Zirconium 2-ethylhexanoate
- Zinc 2-ethylhexanoate
Uniqueness
Calcium 2-ethylhexanoate is unique due to its relatively low toxicity compared to other metal 2-ethylhexanoates, such as cobalt and manganese compounds. Additionally, it provides good drying performance in combination with other metal driers, making it a versatile and effective choice for various applications .
Propriétés
Numéro CAS |
136-51-6 |
|---|---|
Formule moléculaire |
C8H16CaO2 |
Poids moléculaire |
184.29 g/mol |
Nom IUPAC |
calcium;2-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.Ca/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
Clé InChI |
JYBHBUKUAXLOMC-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ca+2] |
SMILES canonique |
CCCCC(CC)C(=O)O.[Ca] |
| 136-51-6 | |
Description physique |
Liquid |
Pictogrammes |
Flammable; Corrosive; Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Calcium 2-ethylhexanoate in CO2 capture technology?
A1: Calcium 2-ethylhexanoate serves as a precursor material for synthesizing Calcium Oxide (CaO) sorbents. These sorbents play a crucial role in capturing carbon dioxide (CO2), a major greenhouse gas. []
Q2: How does the choice of organometallic precursor impact the CO2 capture performance of the resulting CaO?
A2: The research by [] investigated various organometallic precursors for CaO synthesis, including Calcium 2-ethylhexanoate. The study found that precursors like calcium propionate and calcium acetate resulted in CaO-sorbents with superior CO2 capture capacities compared to those derived from Calcium 2-ethylhexanoate. This difference is attributed to the intrinsic properties of each precursor, influencing the final structure and morphology of the synthesized CaO, and consequently its CO2 capture performance.
Q3: What are the potential advantages and disadvantages of using Calcium 2-ethylhexanoate as a precursor for CaO synthesis compared to other options?
A3: While the provided research [] highlights that Calcium 2-ethylhexanoate does not yield the most efficient CaO-sorbents for CO2 capture compared to some alternatives, further research is needed to comprehensively evaluate its potential advantages and disadvantages. Factors such as cost-effectiveness, ease of synthesis, and the environmental impact of using Calcium 2-ethylhexanoate require further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



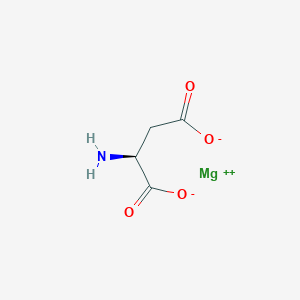
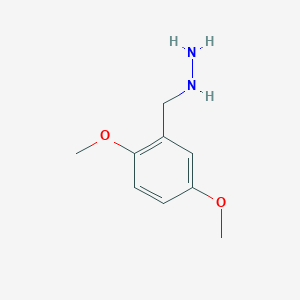

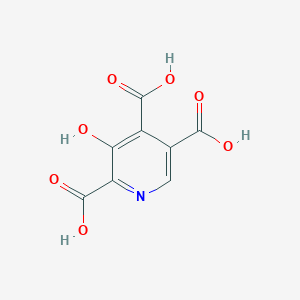
![2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline](/img/structure/B92349.png)
![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)
